![molecular formula C16H18N4O3S B2859181 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1788676-47-0](/img/structure/B2859181.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide
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Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-33779 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Luminescent Materials
Imidazo[1,5-a]pyridine derivatives, which are structurally similar to your compound, have been found to exhibit unique optical behaviors . This makes them potentially useful in the development of luminescent materials, such as optoelectronic devices and emitters for confocal microscopy and imaging .
Biological Research
These compounds have shown interesting biological properties . They could be used in biological research, particularly in the study of cellular processes and mechanisms.
Pharmaceutical Applications
The unique chemical structure and biological properties of these compounds make them potential candidates for drug development . They could be used in the design and synthesis of new pharmaceuticals.
Sensor Technology
Due to their optical behaviors, these compounds could be used in the development of sensors . They could be particularly useful in the creation of sensors that rely on optical signals.
Synthetic Chemistry
The imidazole ring is a key component in many functional molecules . Therefore, these compounds could be used in synthetic chemistry, particularly in the regiocontrolled synthesis of substituted imidazoles .
Materials Science
The unique chemical structure and versatility of these compounds make them potentially useful in materials science . They could be used in the development of new materials with unique properties.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(7-13-24(22,23)14-4-2-1-3-5-14)17-9-10-19-11-12-20-16(19)6-8-18-20/h1-6,8,11-12H,7,9-10,13H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJKQSEORNVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide |
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